Cas no 2248356-25-2 (2-Bromo-5-(difluoromethyl)-3-methylfuran)
2-Bromo-5-(difluoromethyl)-3-methylfuran Chemical and Physical Properties
Names and Identifiers
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- 2248356-25-2
- EN300-6511029
- 2-Bromo-5-(difluoromethyl)-3-methylfuran
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- Inchi: 1S/C6H5BrF2O/c1-3-2-4(6(8)9)10-5(3)7/h2,6H,1H3
- InChI Key: LYNDYQLQZAMBSD-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=C(C(F)F)O1
Computed Properties
- Exact Mass: 209.94918g/mol
- Monoisotopic Mass: 209.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 13.1Ų
2-Bromo-5-(difluoromethyl)-3-methylfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511029-0.05g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 0.05g |
$959.0 | 2025-03-14 | |
| Enamine | EN300-6511029-0.1g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 0.1g |
$1005.0 | 2025-03-14 | |
| Enamine | EN300-6511029-0.25g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 0.25g |
$1051.0 | 2025-03-14 | |
| Enamine | EN300-6511029-0.5g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 0.5g |
$1097.0 | 2025-03-14 | |
| Enamine | EN300-6511029-1.0g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 1.0g |
$1142.0 | 2025-03-14 | |
| Enamine | EN300-6511029-2.5g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 2.5g |
$2240.0 | 2025-03-14 | |
| Enamine | EN300-6511029-5.0g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 5.0g |
$3313.0 | 2025-03-14 | |
| Enamine | EN300-6511029-10.0g |
2-bromo-5-(difluoromethyl)-3-methylfuran |
2248356-25-2 | 95.0% | 10.0g |
$4914.0 | 2025-03-14 |
2-Bromo-5-(difluoromethyl)-3-methylfuran Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-Bromo-5-(difluoromethyl)-3-methylfuran
Introduction to 2-Bromo-5-(difluoromethyl)-3-methylfuran (CAS No. 2248356-25-2)
2-Bromo-5-(difluoromethyl)-3-methylfuran, identified by its CAS number 2248356-25-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic brominated derivative of furan has garnered attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and difluoromethyl substituents enhances its reactivity, enabling diverse functionalization strategies that are crucial for drug discovery and material science applications.
The structure of 2-Bromo-5-(difluoromethyl)-3-methylfuran incorporates a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. This oxygen atom contributes to the compound's polarity and solubility properties, making it compatible with a wide range of solvents and reaction conditions. The bromine atom at the 2-position and the difluoromethyl group at the 5-position introduce electrophilic centers that are highly reactive in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, particularly in the development of novel therapeutic agents.
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran typically involves multi-step organic transformations starting from commercially available furan derivatives. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or halogen exchange reactions, while the difluoromethyl group is often installed via metal-catalyzed cross-coupling or radical-mediated transformations. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of these processes, reducing byproduct formation and enhancing overall yields.
In recent years, 2-Bromo-5-(difluoromethyl)-3-methylfuran has been explored as a key intermediate in the development of novel pharmaceuticals. Its structural motif is found in several biologically active compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in cancer cell proliferation. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred substitution pattern in drug design.
One notable application of 2-Bromo-5-(difluoromethyl)-3-methylfuran is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the furan core with bromine and difluoromethyl groups, researchers can generate compounds that selectively target specific kinases. For example, studies have demonstrated that certain analogs of this compound exhibit potent inhibitory activity against tyrosine kinases, which are overexpressed in many tumor cells.
The pharmacokinetic properties of derivatives derived from 2-Bromo-5-(difluoromethyl)-3-methylfuran are also subjects of intense research. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic profile by affecting its lipophilicity, solubility, and metabolic stability. These factors are crucial for determining the drug's bioavailability and therapeutic efficacy. Computational modeling and experimental studies have been employed to optimize these properties, ensuring that lead compounds derived from this scaffold exhibit favorable pharmacokinetic profiles.
Another area where 2-Bromo-5-(difluoromethyl)-3-methylfuran has shown promise is in agrochemical research. Fluorinated compounds are widely used in pesticides due to their enhanced stability and efficacy against pests. Derivatives of this compound have been investigated as potential herbicides and fungicides, demonstrating activity against a range of plant pathogens. The bromine substituent further enhances the reactivity of these compounds, allowing for additional derivatization to fine-tune their biological activity.
The role of computational chemistry in designing derivatives of 2-Bromo-5-(difluoromethyl)-3-methylfuran cannot be overstated. Advanced computational techniques such as molecular docking, quantum mechanics simulations, and machine learning algorithms have enabled researchers to predict the binding affinity and toxicity profiles of novel compounds before they are synthesized. This approach has significantly reduced the time and cost associated with drug discovery by identifying promising candidates early in the development process.
In conclusion,2-Bromo-5-(difluoromethyl)-3-methylfuran (CAS No. 2248356-25-2) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable building block for synthesizing biologically active molecules with diverse therapeutic potential. As research continues to uncover new applications for this compound,future studies will likely focus on optimizing synthetic routes further improving its pharmacological properties expanding its utility across multiple domains.
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